molecular formula C12H16N2O3S B3000239 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid CAS No. 714260-90-9

1-(2-Methylbutyl)benzimidazole-2-sulfonic acid

Cat. No.: B3000239
CAS No.: 714260-90-9
M. Wt: 268.33
InChI Key: XORLGSXZTUDSFL-UHFFFAOYSA-N
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Description

1-(2-Methylbutyl)benzimidazole-2-sulfonic acid is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications in Synthesis 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid and its derivatives have been extensively studied for their catalytic applications. For instance, sulfonic acid-functionalized imidazolium salts, which share a structural resemblance, have been used as efficient catalysts for synthesizing benzimidazoles (Khazaei et al., 2011). Similarly, derivatives like 1-Methyl-3-(2-oxyethyl)-1H-Imidazol-3-ium-Borate Sulfonic Acid have shown efficacy as solid acid catalysts in green synthesis conditions (Sajjadifar et al., 2019).

Pharmacological Activity Compounds derived from benzimidazole-2-sulfonic acids, like dialkylaminobenzimidazoles, have shown potential in pharmacological applications, including antiarrhythmic and antiaggregation activities (Zhukovskaya et al., 2017).

Polymer Science In polymer science, benzimidazole-2-sulfonic acid derivatives have been used to synthesize new polymers. For example, new diamine monomers containing benzimidazole-5-sulfonic acid were used to produce polyimides with unique properties, such as improved solubility in polar organic solvents and increased hydrophilicity (Alvarez-Gallego et al., 2007).

Sulfonic Acid in Catalysis Sulfonic acid groups, a key feature in this compound derivatives, have been employed in various catalytic processes. For instance, Silica phenyl sulfonic acid was effectively used in the synthesis of benzimidazoles, highlighting the utility of sulfonic acid groups in catalytic reactions (Veisi et al., 2011).

Chemical Sensing Benzimidazole derivatives have been explored for chemical sensing. A study showed that anthracene-linked benzimidazole diamide could differentiate organic sulfonic acids from carboxylic acids, indicating potential applications in selective chemical detection (Ghosh et al., 2010).

Fuel Cell Technology Sulfonated polyimides containing benzimidazole groups, related to this compound, have been synthesized for use in proton exchange membranes in fuel cells. These materials showed good mechanical properties and high proton conductivity, making them suitable for direct methanol fuel cell applications (Li et al., 2007).

Properties

IUPAC Name

1-(2-methylbutyl)benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-3-9(2)8-14-11-7-5-4-6-10(11)13-12(14)18(15,16)17/h4-7,9H,3,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORLGSXZTUDSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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